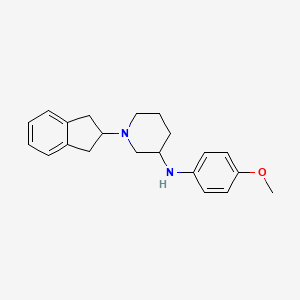![molecular formula C16H17N3O6S2 B6063365 1-[(3-nitrophenyl)sulfonyl]-4-(phenylsulfonyl)piperazine](/img/structure/B6063365.png)
1-[(3-nitrophenyl)sulfonyl]-4-(phenylsulfonyl)piperazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[(3-nitrophenyl)sulfonyl]-4-(phenylsulfonyl)piperazine, also known as NPPB, is a chemical compound widely used in scientific research. It is a piperazine derivative that has been shown to have a variety of biochemical and physiological effects, making it a valuable tool for studying various biological processes.
科学的研究の応用
1-[(3-nitrophenyl)sulfonyl]-4-(phenylsulfonyl)piperazine has been widely used in scientific research as a tool to investigate various biological processes. It has been shown to be an effective inhibitor of calcium-activated chloride channels, which are involved in a variety of physiological processes such as smooth muscle contraction, fluid secretion, and neuronal excitability. This compound has also been used to study the role of chloride channels in cancer cell migration and invasion, as well as in the regulation of ion transport in the kidney.
作用機序
1-[(3-nitrophenyl)sulfonyl]-4-(phenylsulfonyl)piperazine acts as an inhibitor of calcium-activated chloride channels by binding to a specific site on the channel protein. This binding prevents the channel from opening in response to an increase in intracellular calcium, thus reducing chloride ion transport across the cell membrane. The mechanism of action of this compound has been studied extensively using electrophysiological techniques and molecular modeling.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. In addition to its role as a calcium-activated chloride channel inhibitor, this compound has been shown to modulate the activity of other ion channels, including potassium channels and sodium channels. It has also been shown to have anti-inflammatory effects by inhibiting the production of cytokines and chemokines in immune cells.
実験室実験の利点と制限
1-[(3-nitrophenyl)sulfonyl]-4-(phenylsulfonyl)piperazine is a valuable tool for studying various biological processes due to its specificity and potency as an inhibitor of calcium-activated chloride channels. However, there are some limitations to its use in lab experiments. This compound can be toxic to cells at high concentrations, and its effects on other ion channels can complicate data interpretation. Additionally, the synthesis of this compound can be complex and time-consuming, which may limit its availability for some researchers.
将来の方向性
There are many potential future directions for research involving 1-[(3-nitrophenyl)sulfonyl]-4-(phenylsulfonyl)piperazine. One area of interest is the role of calcium-activated chloride channels in cancer progression, and the potential for this compound to be used as a therapeutic agent for cancer treatment. Another area of interest is the development of new compounds based on the structure of this compound, which may have improved specificity and potency as inhibitors of calcium-activated chloride channels. Additionally, further studies are needed to elucidate the effects of this compound on other ion channels and its potential as an anti-inflammatory agent.
合成法
1-[(3-nitrophenyl)sulfonyl]-4-(phenylsulfonyl)piperazine can be synthesized through a series of chemical reactions starting from piperazine and 3-nitrobenzenesulfonyl chloride. The reaction involves the substitution of the chlorine atom in the sulfonyl chloride with the piperazine nitrogen, followed by the nitration of the phenyl ring with nitric acid. The final product is obtained by the reaction of the nitrophenylsulfonyl piperazine with phenylsulfonyl chloride.
特性
IUPAC Name |
1-(benzenesulfonyl)-4-(3-nitrophenyl)sulfonylpiperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O6S2/c20-19(21)14-5-4-8-16(13-14)27(24,25)18-11-9-17(10-12-18)26(22,23)15-6-2-1-3-7-15/h1-8,13H,9-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBXKZKRGALLTCI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1S(=O)(=O)C2=CC=CC=C2)S(=O)(=O)C3=CC=CC(=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O6S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[2-(1-cyclohexen-1-yl)ethyl]-1'-(cyclopropylcarbonyl)-1,4'-bipiperidine-3-carboxamide](/img/structure/B6063282.png)
![N-{1-[2-(4-methoxyphenyl)ethyl]-5-oxo-3-pyrrolidinyl}-3-methylbutanamide](/img/structure/B6063304.png)
![1-(cyclobutylcarbonyl)-3-[2-(3,4-difluorophenyl)ethyl]piperidine](/img/structure/B6063310.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-N'-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)thiourea](/img/structure/B6063327.png)
![ethyl 4-{[1-(3-furylmethyl)-3-oxo-2-piperazinyl]acetyl}-1-piperazinecarboxylate](/img/structure/B6063332.png)
![{1-[(5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)sulfonyl]-3-piperidinyl}(3-isopropoxyphenyl)methanone](/img/structure/B6063344.png)
![N-(1-{1-[(1-ethyl-1H-pyrazol-4-yl)carbonyl]-4-piperidinyl}-1H-pyrazol-5-yl)-N'-(3-fluorophenyl)urea](/img/structure/B6063352.png)

![1-cyclohexyl-N-[2-(3,4-dimethoxyphenyl)ethyl]-N-methyl-3-piperidinamine](/img/structure/B6063361.png)
![N-{1-[2-(3-chlorophenyl)ethyl]-5-oxo-3-pyrrolidinyl}-1,5-dimethyl-1H-pyrazole-3-carboxamide](/img/structure/B6063371.png)

![2-[(4-chlorophenyl)thio]-N'-(2-hydroxybenzylidene)propanohydrazide](/img/structure/B6063387.png)
![N-(2,3-dichlorophenyl)-2-[(4-oxo-6-phenyl-1,4-dihydro-2-pyrimidinyl)thio]acetamide](/img/structure/B6063394.png)
![2-[(4-fluorophenoxy)methyl]-4-{[3-(4-fluorophenyl)-1-pyrrolidinyl]carbonyl}-1,3-oxazole](/img/structure/B6063402.png)